2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

LogP Hydrophilicity α,α-Disubstituted amino acid

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 1344073-26-2) is a synthetic, non-proteinogenic α,α-disubstituted amino acid that integrates a 4-iodopyrazole heterocycle at the β-position with an α-methyl (Aib-type) backbone constraint. With a molecular formula of C₇H₁₀IN₃O₂ and a molecular weight of 295.08 g·mol⁻¹, the compound features one asymmetric centre and is supplied as a racemic mixture with a certified purity of ≥97%.

Molecular Formula C7H10IN3O2
Molecular Weight 295.08 g/mol
Cat. No. B13478303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid
Molecular FormulaC7H10IN3O2
Molecular Weight295.08 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C=N1)I)(C(=O)O)N
InChIInChI=1S/C7H10IN3O2/c1-7(9,6(12)13)4-11-3-5(8)2-10-11/h2-3H,4,9H2,1H3,(H,12,13)
InChIKeyIIXMZYQQQQAWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic Acid: A Dual-Feature Unnatural Amino Acid for Peptide Engineering and Radiochemical Derivatization


2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 1344073-26-2) is a synthetic, non-proteinogenic α,α-disubstituted amino acid that integrates a 4-iodopyrazole heterocycle at the β-position with an α-methyl (Aib-type) backbone constraint . With a molecular formula of C₇H₁₀IN₃O₂ and a molecular weight of 295.08 g·mol⁻¹, the compound features one asymmetric centre and is supplied as a racemic mixture with a certified purity of ≥97% . The 4-iodopyrazole moiety distinguishes it from classic iodoaromatic amino acids such as 4-iodo-L-phenylalanine, while the α,α-disubstituted architecture differentiates it from the non-methyl analogue (CAS 6715-95-3), positioning this compound at the intersection of constrained peptide design and halogen-enabled molecular imaging or crystallographic phasing strategies [1].

Why 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Cannot Be Replaced by Generic Pyrazole-Alanine or Phenylalanine Analogues in Precision Applications


Generic substitution of this compound with its closest analogues — the non-α-methyl variant (CAS 6715-95-3), the 4-bromo congener (CAS 1248822-14-1), or 4-iodo-L-phenylalanine (CAS 24250-85-9) — is precluded by quantifiable differences across at least three orthogonal property dimensions. The α-methyl group alters both lipophilicity (ΔLogP ≈ 1.5 units vs. the des-methyl analogue) and introduces the well-documented conformational and protease-resistance effects characteristic of α,α-disubstituted amino acids . The iodine substituent provides superior leaving-group capability for downstream derivatization chemistry compared with bromine, while the pyrazole ring offers H-bond donor/acceptor geometry that is fundamentally distinct from the phenyl ring of 4-iodo-phenylalanine [1]. Furthermore, the iodine atom at the pyrazole C4 position serves as an established heavy-atom label for X-ray crystallographic phasing, a property that is absent in non-iodinated or bromo-substituted analogues and that has been experimentally validated in protein crystal structures [2]. These structural features are non-interchangeable; swapping any single component demonstrably alters the compound's physicochemical profile and its fitness for specific research workflows.

Quantitative Differentiation Evidence for 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic Acid vs. Closest Analogues


Hydrophilicity Shift: α-Methyl Substitution Confers a >15-Fold Increase in Aqueous Affinity vs. the Des-Methyl Analogue

The target compound, 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid, exhibits a calculated LogP of −1.61 as reported by Fluorochem . In contrast, the des-methyl analogue, 2-amino-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (CAS 6715-95-3), has a LogP of −0.10 as reported by Leyan . The ΔLogP of approximately −1.51 units corresponds to a >15-fold difference in the octanol–water partition coefficient, indicating that the α-methyl group substantially increases aqueous solubility. For the bromo congener 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 1248822-14-1), Fluorochem reports a LogP of −1.77 , which is slightly more hydrophilic than the iodo compound (ΔLogP ≈ 0.16), consistent with iodine's greater polarizability offsetting the α-methyl effect.

LogP Hydrophilicity α,α-Disubstituted amino acid Peptide solubility

Molecular Weight Advantage: +47 Da Over the Bromo Analogue Enhances Mass Spectrometric Detection and Isotopic Discrimination

The target compound has a molecular weight of 295.08 g·mol⁻¹ (C₇H₁₀IN₃O₂) . The direct 4-bromo analogue (CAS 1248822-14-1) has a molecular weight of 248.08 g·mol⁻¹ (C₇H₁₀BrN₃O₂), representing a mass deficit of approximately 47 Da relative to the iodo compound . The des-methyl iodo analogue (CAS 6715-95-3) has a molecular weight of 281.05 g·mol⁻¹ (C₆H₈IN₃O₂), a 14 Da mass difference attributable to the missing methylene and methyl units . In electrospray ionisation mass spectrometry (ESI-MS), the +47 Da shift of the iodo vs. bromo compound places the [M+H]⁺ ion in a less congested region of the m/z spectrum, reducing chemical noise interference from common low-molecular-weight contaminants. Additionally, the characteristic 2-Da isotopic doublet of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is replaced by the monoisotopic iodine pattern, simplifying spectral deconvolution for quantitative analysis.

Mass spectrometry Isotopic pattern Detection sensitivity Halogen mass tag

Iodine as a Superior Leaving Group: Enables Efficient Downstream Derivatization via Nucleophilic Substitution Compared with Bromine

Iodide is a demonstrably better leaving group than bromide in both Sₙ1 and Sₙ2 nucleophilic substitution reactions. This is a well-established principle of physical organic chemistry, attributable to the weaker C–I bond (bond dissociation energy ≈ 209 kJ·mol⁻¹) compared with the C–Br bond (BDE ≈ 285 kJ·mol⁻¹), as well as the greater polarizability and lower basicity of the iodide anion [1]. For the target compound, the iodine atom at the pyrazole C4 position is therefore expected to undergo nucleophilic aromatic substitution or metal-catalysed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald–Hartwig) with significantly higher reactivity than the corresponding 4-bromo analogue (CAS 1248822-14-1) . While no direct kinetic study comparing these two specific pyrazole-amino acid substrates has been published, the rank-order leaving-group ability of I⁻ > Br⁻ > Cl⁻ is extensively documented across diverse aryl halide systems and is considered a class-level inference transferable to 4-halopyrazoles [2].

Nucleophilic substitution Leaving group Cross-coupling Derivatization efficiency

α,α-Disubstitution Confers Conformational Constraint and Predicted Protease Resistance: Class-Level Evidence from Aib-Containing Peptide Systems

The target compound belongs to the class of α,α-disubstituted α-amino acids (dαAAs), of which α-aminoisobutyric acid (Aib) is the prototypical member. Extensive literature demonstrates that incorporation of dαAAs into peptides restricts the backbone φ/ψ dihedral angles to the helical region of Ramachandran space (φ ≈ ±57°, ψ ≈ ±47° for 3₁₀-helix; φ ≈ −63°, ψ ≈ −43° for α-helix), promoting stable secondary structure [1]. Critically, this conformational restriction is causally linked to increased resistance against proteolytic degradation. The review by Todaro et al. (2023) explicitly states that α-methyl amino acids, in which the proton on the α-carbon is substituted by a methyl group, make the peptide as stable as possible to racemisation/epimerisation and increase proteolytic stability [2]. Peptides incorporating Aib residues have been reported to exhibit serum half-lives several-fold longer than their non-α-methyl counterparts [3]. While no direct head-to-head proteolysis study of the target compound vs. the des-methyl analogue (CAS 6715-95-3) has been published, the class-level inference from Aib-containing peptide data provides a strong mechanistic basis for predicting differential stability.

Protease resistance Helical stabilization Peptidomimetic α-Methyl amino acid

4-Iodopyrazole Substituent as a Verified Heavy-Atom Probe for X-ray Crystallographic Phasing

The 4-iodopyrazole moiety present in the target compound has been independently validated as an effective heavy-atom derivative for macromolecular crystallographic phasing. Berry et al. (2004) reported the successful use of 4-iodopyrazole (4IPzH) as a heavy-atom derivative for the initial experimental phasing solution of the nitrophorin NP1 crystal structure from Rhodnius prolixus at 1.47 Å resolution [1]. The iodine atom provided sufficient anomalous scattering signal for phase determination using single-wavelength anomalous diffraction (SAD) methods. The same study further characterised the ordered binding of 4-iodopyrazole to the heme iron of nitrophorin NP4 at pH 7.5, with the iodo substituent positioned toward the opening of the heme pocket near the protein surface [2]. In contrast, bromine (present in the 4-bromo analogue CAS 1248822-14-1) has a significantly smaller anomalous scattering factor (f'' at Cu Kα: Br ≈ 1.28 e⁻ vs. I ≈ 6.85 e⁻), providing weaker phasing power [3]. This established utility of the 4-iodopyrazole substructure in experimental phasing workflows directly extends to the target amino acid when incorporated into peptides or proteins for crystallographic studies.

X-ray crystallography Heavy-atom derivatisation SAD/MAD phasing Structural biology

Optimal Application Scenarios for 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic Acid Based on Quantitative Differentiation Evidence


Protease-Resistant Peptidomimetic Lead Optimisation

Medicinal chemistry teams developing peptide-based therapeutics with short in vivo half-lives should prioritise this compound over the des-methyl analogue (CAS 6715-95-3). The α,α-disubstituted architecture introduces the conformational restriction and protease-resistance characteristics of the Aib class [1], while the 4-iodopyrazole side chain provides a heterocyclic surface for target binding interactions that is structurally distinct from phenylalanine or histidine mimetics. The compound's LogP of −1.61 ensures adequate aqueous solubility for standard solid-phase peptide synthesis (SPPS) coupling conditions using Fmoc/tBu chemistry, and its molecular weight of 295.08 Da facilitates LC-MS monitoring of coupling efficiency at each step. The racemic nature of the commercially supplied material means that diastereomeric peptide mixtures will be obtained if used without chiral separation; this must be factored into purification and bioactivity assessment workflows.

Crystallographic Phasing via Incorporation of a Genetically Encodable or Synthetic Heavy-Atom Amino Acid

Structural biology groups seeking to solve novel protein or peptide crystal structures by experimental phasing can utilise this compound as a heavy-atom labelled amino acid for co-crystallisation or synthetic incorporation. The iodine anomalous scattering factor (f'' ≈ 6.85 e⁻ at Cu Kα) [1] is 5.4-fold stronger than that of bromine, providing robust SAD phasing power. The established precedent of 4-iodopyrazole as a successful heavy-atom derivative in nitrophorin crystallography validates the pyrazole-iodine substructure for anomalous diffraction. Unlike 4-iodo-L-phenylalanine (LogP ≈ 1.25–2.14), this compound's greater hydrophilicity (LogP −1.61) makes it more compatible with aqueous crystallisation conditions and reduces non-specific hydrophobic interactions that can compromise crystal packing. The α-methyl group further restricts conformational flexibility, potentially improving electron density map quality by reducing side-chain disorder .

Radioiodine-Labelled Peptide Tracers for SPECT/PET Imaging and Targeted Radiotherapy

The presence of a pre-installed iodine atom at the pyrazole C4 position makes this compound a strategic building block for constructing radioiodinated peptide conjugates without the need for post-synthetic oxidative iodination protocols that can damage sensitive amino acid residues (e.g., tyrosine, histidine). The iodine radioisotopes ¹²³I (γ, t₁/₂ = 13.2 h), ¹²⁴I (β⁺, t₁/₂ = 4.18 d), ¹²⁵I (γ, t₁/₂ = 59.4 d), and ¹³¹I (β⁻/γ, t₁/₂ = 8.02 d) are all compatible with the 4-iodopyrazole scaffold via isotopic exchange or no-carrier-added labelling strategies [1]. In contrast, the bromo analogue is limited to the less clinically versatile ⁷⁶Br (t₁/₂ = 16.2 h) and ⁷⁷Br (t₁/₂ = 57 h) isotopes. The +47 Da mass difference between iodo and bromo analogues also ensures that the cold (non-radioactive) standard can be unambiguously distinguished from the radiolabelled product by LC-MS during quality control .

Diversity-Oriented Synthesis via Pd-Catalysed Cross-Coupling of the C4-Iodo Handle

Synthetic chemistry groups building focused libraries of pyrazole-modified amino acids should select the iodo compound as the primary diversification scaffold over the bromo analogue. The superior leaving-group ability of iodide enables more efficient Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions at the pyrazole C4 position [1]. This permits late-stage installation of aryl, alkynyl, or amino substituents to generate diverse analogues from a common precursor. The α-methyl-protected amino acid core remains intact during cross-coupling, allowing the preparation of enantiomerically enriched building blocks if chiral resolution is performed upstream. The −1.61 LogP of the parent compound provides a favourable starting point for modulating lipophilicity through the choice of coupling partner, enabling systematic exploration of physicochemical property space around a constrained amino acid scaffold .

Quote Request

Request a Quote for 2-amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.